molecular formula C14H18O B13412831 4-Isopropyl-6-methyltetralone CAS No. 57494-10-7

4-Isopropyl-6-methyltetralone

Cat. No.: B13412831
CAS No.: 57494-10-7
M. Wt: 202.29 g/mol
InChI Key: KIZXBPVAPQXAMH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-6-methyltetralone can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an aromatic substrate reacts with an acid chloride in the presence of an aluminum chloride catalyst to introduce an acyl group into the aromatic ring . This reaction is an example of electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-6-methyltetralone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or functionalized derivatives.

Scientific Research Applications

4-Isopropyl-6-methyltetralone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isopropyl-6-methyltetralone involves its interaction with specific molecular targets and pathways. As an antimicrobial agent, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes, reducing inflammation and pain.

Comparison with Similar Compounds

4-Isopropyl-6-methyltetralone can be compared with other similar compounds such as:

  • 4-Isopropyl-6-methyl-3,4-dihydro-1(2H)-naphthalenone
  • 10-nor-Calamenen-10-one
  • 4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one

These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of isopropyl and methyl groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

6-methyl-4-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-9(2)11-6-7-14(15)12-5-4-10(3)8-13(11)12/h4-5,8-9,11H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZXBPVAPQXAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CCC2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423897
Record name 4-Isopropyl-6-methyltetral-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57494-10-7
Record name 4-Isopropyl-6-methyltetral-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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